1-ETHENYL-4-(2-ETHOXYETHOXY)BENZENE

Description

Overview and Significance in Contemporary Chemical Science

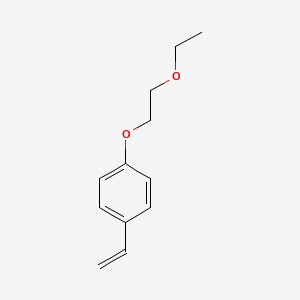

1-Ethenyl-4-(2-ethoxyethoxy)benzene, a derivative of styrene (B11656), is distinguished by the presence of a (2-ethoxyethoxy)ethyl ether group attached to the phenyl ring. This structural feature imparts a unique combination of hydrophilicity and hydrophobicity to the molecule, making it a valuable building block in polymer science. The ether linkages in the side chain introduce flexibility and the potential for coordination with certain ions, while the vinyl group provides a reactive site for polymerization.

The significance of this compound in contemporary chemical science lies primarily in its role as a functional monomer. The incorporation of oligo(ethylene glycol) (OEG) side chains, such as the 2-ethoxyethoxy group, into polymers is a well-established strategy for modifying their properties. rsc.org These side chains can influence solubility, thermal behavior, and biocompatibility. rsc.org For instance, polymers with short OEG side chains are known to exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions, a property that is highly sought after for applications in smart materials and drug delivery systems. tandfonline.com

Strategic Positioning within Ethenylbenzene Derivatives Research

Ethenylbenzene, or styrene, and its derivatives are fundamental components in the production of a vast array of polymeric materials. Research in this area is driven by the desire to create polymers with enhanced or novel functionalities. The strategic positioning of this compound within this research field stems from the specific attributes conferred by its ether-containing side chain.

Unlike simple alkyl-substituted styrenes, the 2-ethoxyethoxy group provides a polar and flexible side chain. This positions the monomer for use in applications where interactions with aqueous environments or specific ions are important. Research on related oligo(ethylene glycol)-grafted polymers, including those with polystyrene backbones, has demonstrated their potential in creating thermoresponsive materials. tandfonline.com The ability to fine-tune the LCST of such polymers by copolymerizing different OEG-containing monomers makes them highly versatile. researchgate.net Therefore, this compound is strategically valuable for developing advanced polymers with tailored hydrophilic-hydrophobic balances and stimuli-responsive characteristics.

Research Objectives and Scope for this compound

The primary research objectives for this compound are centered on its synthesis, polymerization, and the characterization of the resulting polymers. Key areas of investigation include:

Synthesis and Polymerization: Developing efficient and scalable synthetic routes to high-purity this compound is a fundamental research goal. A related synthesis for 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene has been patented, highlighting the interest in this class of compounds. google.com Subsequent research focuses on its polymerization and copolymerization with other monomers using various techniques, such as controlled radical polymerization, to produce well-defined polymer architectures. acs.org

Property Characterization: A major focus is to understand how the incorporation of the 2-ethoxyethoxy side chain influences the properties of the resulting polymers. This includes studying their thermal properties, solubility in different solvents, and their solution behavior, particularly in aqueous environments. For instance, the study of polymers of the similar compound 1-ethenyl-4-(1-ethoxyethoxy)benzene provides insights into the types of properties that can be expected. habitablefuture.org

Advanced Applications: The overarching objective is to leverage the unique properties of poly(this compound) for advanced applications. The presence of the oligo(ethylene glycol)-like side chain suggests potential uses in fields such as optoelectronics and biomedical materials. rsc.org Research into conjugated polymers with OEG side chains has shown they can have improved performance in optoelectronic devices. rsc.org

Interactive Data Table: Physicochemical Properties of Related Ethenylbenzene Derivatives

While detailed experimental data for this compound is not widely available in public literature, the properties of structurally related compounds provide valuable context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-Ethenyl-4-(1-ethoxyethoxy)benzene | C12H16O2 | 192.25 | Isomeric ether side chain. habitablefuture.org |

| 1-Ethenyl-4-(2-ethoxy-2-phenylethoxy)benzene | C18H20O2 | 268.35 | Contains an additional phenyl group on the side chain. nih.gov |

| 3,4-Dimethoxystyrene | C10H12O2 | 164.20 | Two methoxy (B1213986) groups on the benzene (B151609) ring. nist.govnist.govnist.gov |

| 4-Ethenylphenol polymer with ethenylbenzene and 1-ethenyl-4-(1-ethoxyethoxy)benzene | Not applicable | Varies | A copolymer incorporating a related monomer. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h3,5-8H,1,4,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOQKKFBYIBJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498220 | |

| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67521-18-0 | |

| Record name | 1-Ethenyl-4-(2-ethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1 Ethenyl 4 2 Ethoxyethoxy Benzene

Advanced Synthetic Routes to 1-Ethenyl-4-(2-ethoxyethoxy)benzene

The construction of the target molecule can be achieved through several advanced synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired yield, and scalability of the process. Key transformations include the introduction of the ethenyl group and the formation of the ether linkage.

Strategies for Ethenyl Group Introduction (e.g., Heck Coupling, Wittig Reactions)

The introduction of the vinyl group onto the aromatic ring is a critical step in the synthesis of this compound. Two powerful and widely used methods for this transformation are the Heck coupling and the Wittig reaction.

Heck Coupling:

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org For the synthesis of this compound, a suitable precursor would be a halogenated derivative of 4-(2-ethoxyethoxy)benzene, which is then coupled with ethylene (B1197577). The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

A general representation of the Heck reaction for this synthesis is as follows:

Recent advancements in Heck chemistry have led to the development of highly efficient catalyst systems, including palladacycles, that can facilitate the vinylation of aryl halides under milder conditions and with greater selectivity. nih.gov

Wittig Reaction:

The Wittig reaction provides an alternative and robust method for the formation of the ethenyl group. wikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). lumenlearning.commasterorganicchemistry.com In the context of synthesizing our target molecule, the precursor would be 4-(2-ethoxyethoxy)benzaldehyde. This aldehyde is then reacted with a methylenetriphenylphosphorane (Ph₃P=CH₂) to yield the desired styrene (B11656) derivative. wikipedia.orglibretexts.org The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide. lumenlearning.com

The general scheme for the Wittig reaction in this synthesis is:

The Wittig reaction is known for its high functional group tolerance, making it a versatile tool in organic synthesis. wikipedia.orglibretexts.org

| Method | Precursor | Reagents | Key Features |

| Heck Coupling | 4-(2-ethoxyethoxy)bromobenzene | Ethylene, Pd catalyst, Base | Palladium-catalyzed C-C bond formation. wikipedia.orgorganic-chemistry.org |

| Wittig Reaction | 4-(2-ethoxyethoxy)benzaldehyde | Methyltriphenylphosphonium halide, Strong base | Forms a C=C bond from a carbonyl group. wikipedia.orglibretexts.orglumenlearning.com |

Ethersynthesis Approaches for the Ethoxyethoxy Moiety

The formation of the ethoxyethoxy ether linkage is another key synthetic step. The Williamson ether synthesis is the most common and straightforward method for this transformation. wikipedia.orgmasterorganicchemistry.com

Williamson Ether Synthesis:

This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a convergent approach would involve the reaction of the sodium salt of 4-vinylphenol with 2-chloroethyl ethyl ether. Alternatively, a more linear approach could start with the etherification of 4-bromophenol with 2-chloroethyl ethyl ether, followed by the introduction of the vinyl group. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. jk-sci.com

A representative Williamson ether synthesis is shown below:

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Convergent and Divergent Synthetic Paradigms

The synthesis of this compound can be designed using either a convergent or a divergent approach.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. wikipedia.orgnih.gov In the context of our target, one could envision a central precursor, such as a functionalized benzene (B151609) ring, from which both the ethenyl group and the ethoxyethoxy moiety are introduced in separate reaction pathways. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies. wikipedia.org

Precursor Design and Functionalization for this compound Synthesis

The successful synthesis of the target compound relies heavily on the careful design and functionalization of the precursor molecules.

Design Principles for Precursors Bearing Ethenyl and Ethoxyethoxy Functionalities

The design of precursors for the synthesis of this compound should consider the reactivity and compatibility of the functional groups. For instance, if a Heck coupling is planned, the precursor must contain a suitable leaving group (e.g., bromine, iodine) at the desired position on the benzene ring. If a Wittig reaction is the chosen method, a precursor with an aldehyde functionality is required.

The timing of the introduction of each functional group is also a critical consideration. For example, it might be advantageous to introduce the more robust ether linkage before performing the potentially more sensitive vinyl group formation.

| Functional Group | Precursor Requirement | Rationale |

| Ethenyl | Aryl halide or Aldehyde | Substrate for Heck coupling or Wittig reaction. |

| Ethoxyethoxy | Phenol | Nucleophile for Williamson ether synthesis. |

Functional Group Interconversions and Protective Group Chemistry in Synthesis

In a multi-step synthesis, it is often necessary to convert one functional group into another or to protect a reactive functional group to prevent it from interfering with a subsequent reaction. organic-chemistry.orgwikipedia.orgacs.org

Functional Group Interconversions:

An example of a functional group interconversion in the synthesis of our target molecule could be the reduction of a carboxylic acid or an ester to an aldehyde, which can then be used in a Wittig reaction. Another example is the conversion of an amine to a halide via a Sandmeyer reaction to prepare a precursor for a Heck coupling.

Protective Group Chemistry:

Protecting groups are temporarily introduced to mask the reactivity of a functional group. organic-chemistry.orgwikipedia.org For instance, if the synthesis starts from a precursor that contains both a hydroxyl group and a vinyl group, it may be necessary to protect the hydroxyl group (e.g., as a silyl (B83357) ether) before carrying out a reaction that is incompatible with a free hydroxyl group. The protecting group is then removed in a later step to reveal the hydroxyl group for the etherification reaction. The choice of protecting group is crucial and must be stable to the reaction conditions while being easily removable without affecting other parts of the molecule. chemistrytalk.org

Mechanistic Investigations of this compound Synthesis

The formation of this compound can be approached through various synthetic strategies. Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and achieving desired product yields. The following sections explore the key reaction mechanisms that are likely to be involved in the synthesis of this target compound and its precursors.

Electrophilic Substitution Reactions on the Benzene Ring

The synthesis of precursors to this compound often begins with the functionalization of a benzene ring through electrophilic aromatic substitution (EAS). The (2-ethoxyethoxy) group, being an alkoxy group, is an activating substituent and an ortho, para-director. This directing effect is a consequence of the oxygen atom's lone pairs of electrons, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. shaalaa.comvedantu.comdoubtnut.com This makes these positions more susceptible to attack by electrophiles.

The introduction of an acyl group via Friedel-Crafts acylation is a common strategy to install a carbonyl function on the benzene ring, which can later be converted to the ethenyl group. For instance, the reaction of (2-ethoxyethoxy)benzene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would predominantly yield the para-substituted acetophenone derivative.

The mechanism of Friedel-Crafts acylation involves the following steps:

Formation of the electrophile: The Lewis acid catalyst activates the acyl halide to form a highly electrophilic acylium ion.

Nucleophilic attack: The electron-rich benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Due to the electron-donating nature of the alkoxy group, the benzene ring is activated, making it more reactive towards electrophilic substitution compared to unsubstituted benzene. libretexts.org The resonance structures of the intermediate carbocation show that the positive charge is delocalized over the ring and the oxygen atom of the ether, with significant stabilization when the charge is on the carbon adjacent to the oxygen. This stabilization preferentially directs the incoming electrophile to the ortho and para positions. Steric hindrance from the alkoxy group often favors the formation of the para isomer.

Nucleophilic Substitution Pathways and Aromaticity

Nucleophilic substitution reactions are pivotal in constructing the ether linkage of this compound. The Williamson ether synthesis is a classic and versatile method for forming ethers and is highly relevant in this context. masterorganicchemistry.combyjus.comwikipedia.org This reaction proceeds via an Sₙ2 mechanism, involving the attack of an alkoxide or phenoxide nucleophile on an alkyl halide or other substrate with a good leaving group. libretexts.org

A plausible route to a key precursor, 4-(2-ethoxyethoxy)benzaldehyde, involves a two-step Williamson ether synthesis. First, 4-hydroxybenzaldehyde can be reacted with 2-chloroethanol in the presence of a base (like sodium hydroxide (B78521) or potassium carbonate) to form 4-(2-hydroxyethoxy)benzaldehyde. prepchem.comchemicalbook.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.

In a second step, the hydroxyl group of 4-(2-hydroxyethoxy)benzaldehyde can be etherified. This involves deprotonation with a base to form an alkoxide, followed by reaction with an ethyl halide (e.g., ethyl bromide) to yield 4-(2-ethoxyethoxy)benzaldehyde.

Alternatively, the target molecule itself could potentially be synthesized via a Williamson ether synthesis starting from 4-vinylphenol. In this approach, 4-vinylphenol would be deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide would then react with a 2-ethoxyethyl halide, such as 2-chloroethyl ethyl ether. nih.gov The phenoxide ion would act as the nucleophile, attacking the carbon atom of the 2-ethoxyethyl halide and displacing the halide leaving group.

Reaction Conditions for Williamson Ether Synthesis

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde, 2-Chloroethanol | NaOH | Water | Reflux | 7 | Not specified |

| 4-Hydroxybenzaldehyde, 2-Chloroethanol | K₂CO₃ | DMSO | Reflux | 6 | 80 |

| Salicylaldehyde, 2-(2-Chloroethoxy)ethanol | K₂CO₃ | Acetonitrile | Not specified | Not specified | Not specified |

A critical consideration in this pathway is the potential for polymerization of the vinyl group under the reaction conditions. The choice of base and solvent, as well as the reaction temperature, would need to be carefully controlled to minimize unwanted side reactions.

Catalytic Reaction Systems in Alkoxy-Substituted Ethenylbenzene Synthesis (e.g., Grignard Reactions)

The formation of the ethenyl (vinyl) group is a key transformation in the synthesis of this compound. Grignard reactions provide a powerful tool for carbon-carbon bond formation and can be employed to construct the vinyl group from a carbonyl precursor, such as 4-(2-ethoxyethoxy)benzaldehyde. sigmaaldrich.com

The synthesis would involve the reaction of the aldehyde with a methylmagnesium halide (a Grignard reagent), followed by a dehydration step. The mechanism proceeds as follows:

Nucleophilic addition: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This addition reaction breaks the C=O pi bond and forms a new carbon-carbon single bond, resulting in a magnesium alkoxide intermediate.

Protonation: A subsequent workup with a mild acid protonates the alkoxide to yield a secondary alcohol, 1-(4-(2-ethoxyethoxy)phenyl)ethanol.

Dehydration: The resulting alcohol can then be dehydrated under acidic conditions to form the desired alkene, this compound. This elimination reaction typically follows an E1 or E2 mechanism, depending on the reaction conditions.

General Scheme for Grignard Reaction and Dehydration

| Starting Material | Grignard Reagent | Intermediate Alcohol | Dehydration Conditions | Final Product |

|---|

This table illustrates a plausible synthetic route. Specific experimental data for this reaction sequence is not available in the provided search results.

Another important catalytic method for alkene synthesis is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). For the synthesis of this compound, the precursor aldehyde, 4-(2-ethoxyethoxy)benzaldehyde, would be reacted with methylenetriphenylphosphorane (Ph₃P=CH₂).

The mechanism of the Wittig reaction is generally understood to proceed through a cycloaddition pathway:

Nucleophilic attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.

Formation of an oxaphosphetane: This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.

Cycloelimination: The oxaphosphetane then decomposes in a concerted step to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

The Wittig reaction is particularly useful as it typically forms the double bond at a predictable location, and the reaction conditions are generally mild.

Polymerization Science and Advanced Macromolecular Architectures of 1 Ethenyl 4 2 Ethoxyethoxy Benzene

Polymerization Mechanisms of 1-ETHENYL-4-(1-ETHOXYETHOXY)BENZENE

The polymerization of pEES can be achieved through several pathways, including anionic, radical, and controlled/living polymerization methods. Each technique offers distinct advantages and levels of control over the final polymer architecture.

Anionic polymerization is a highly effective method for producing well-defined polymers from pEES with precise control over molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). rsc.org This technique is particularly suitable for pEES because the monomer lacks acidic protons that would otherwise terminate the highly reactive anionic propagating species. youtube.comyoutube.com The polymerization is typically initiated by organolithium compounds, such as sec-Butyllithium, in a non-protic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. youtube.com

The process is considered a "living" polymerization because the propagating carbanionic chain ends remain active until intentionally terminated. youtube.com This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and very low PDI values, often ≤1.09. rsc.org The acetal (B89532) group on pEES is stable under these anionic conditions and acts as a protecting group for the hydroxyl functionality. This makes pEES an attractive alternative to other protected monomers like 4-tert-butoxystyrene (B1630329) because the acetal can be easily removed under mild acidic conditions post-polymerization to yield poly(4-hydroxystyrene). rsc.org

Research has demonstrated the successful synthesis of poly(4-(1-ethoxyethoxy)styrene) (PpEES) via living anionic polymerization under high vacuum conditions, achieving controlled molecular weights and low dispersity, as detailed in the table below. rsc.org

Table 1: Anionic Polymerization of p-(1-Ethoxyethoxy)styrene (pEES)

This table presents data on the living anionic polymerization of pEES, showing the targeted and observed molecular weights (Mn) and the resulting polydispersity index (PDI).

| Sample ID | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| PpEES-1 | 5,000 | 5,200 | 1.08 |

| PpEES-2 | 10,000 | 10,500 | 1.07 |

| PpEES-3 | 20,000 | 21,000 | 1.09 |

Data sourced from related studies on pEES synthesis. rsc.org

Conventional free-radical polymerization is a widely used industrial method for producing polymers from vinyl monomers like styrene (B11656). libretexts.orgyoutube.com This process is typically initiated by the thermal decomposition of a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generates free radicals. libretexts.org These radicals then attack the double bond of the monomer, initiating a chain reaction. The propagation step involves the sequential addition of monomer units to the growing radical chain. libretexts.org

While this method is robust and tolerant to various functional groups, it generally offers poor control over the polymer's molecular weight and dispersity. libretexts.org Termination of growing chains occurs randomly through combination or disproportionation, leading to a broad distribution of chain lengths and high PDI values. libretexts.org For a monomer like pEES, a standard radical polymerization would be expected to produce poly(p-ethoxyethoxystyrene) with limited control over its architecture compared to living polymerization techniques.

To overcome the limitations of conventional radical polymerization, several controlled/living radical polymerization (CLRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, low PDI, and complex architectures, such as block copolymers. rsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a powerful CLRP method for polymerizing styrenes and other monomers with a high degree of control. cmu.edu The process uses a transition metal complex, typically copper-based, to reversibly activate and deactivate the growing polymer chains, maintaining a low concentration of active radicals and minimizing termination reactions. cmu.eduresearchgate.net For a monomer like pEES, an ATRP system would likely involve an alkyl halide initiator, a copper(I) halide catalyst (e.g., CuBr), and a nitrogen-based ligand (e.g., PMDTA or TPMA). researchgate.netnih.gov This technique is tolerant to the ether functionality in the pEES side chain, enabling the synthesis of well-defined homopolymers and block copolymers. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another versatile CLRP technique that provides excellent control over polymerization. wikipedia.orgyoutube.com It employs a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the process through a degenerative transfer mechanism. wikipedia.org The RAFT agent reversibly reacts with growing polymer chains, ensuring that all chains have an equal opportunity to propagate. This leads to polymers with low PDI and predictable molecular weights. youtube.com RAFT is compatible with a wide range of monomers, including styrenics, and could be readily applied to pEES using a suitable RAFT agent (e.g., a trithiocarbonate (B1256668) or dithiobenzoate) and a standard radical initiator (e.g., AIBN). wikipedia.orgnih.gov This method is particularly useful for creating complex architectures. nih.gov

Copolymerization Studies Involving 1-ETHENYL-4-(1-ETHOXYETHOXY)BENZENE

Copolymerization extends the utility of pEES by allowing for the creation of macromolecules that combine its properties with those of other monomers. This is particularly valuable for designing materials with specific functionalities, such as amphiphilicity or stimuli-responsiveness.

The structural similarity of pEES to styrene makes it an excellent candidate for copolymerization with other styrenic monomers. Using controlled/living polymerization techniques, it is possible to synthesize block copolymers where distinct segments of each monomer are linked together.

For instance, a well-defined polystyrene-block-poly(p-ethoxyethoxystyrene) (PS-b-PpEES) copolymer could be synthesized. This could be achieved by first polymerizing styrene via a controlled method like ATRP or RAFT, creating a living polystyrene macroinitiator. Subsequently, pEES monomer is added and polymerized from the active chain end of the polystyrene block. The resulting block copolymer would possess distinct hydrophobic (polystyrene) and more hydrophilic (PpEES) segments. After deprotection of the acetal group, this would yield a well-defined amphiphilic polystyrene-block-poly(4-hydroxystyrene) copolymer.

Table 2: Conceptual Copolymers of pEES with Styrenic Monomers

This table outlines potential block copolymer architectures synthesized from pEES and styrene (St) using controlled polymerization methods.

| Copolymer Architecture | Monomer A | Monomer B | Potential Polymerization Method | Resulting Characteristics |

|---|---|---|---|---|

| Diblock (A-B) | Styrene | pEES | ATRP or RAFT | Combines hydrophobicity of PS with the protected hydroxyl functionality of PpEES. |

| Triblock (A-B-A) | Styrene | pEES | ATRP or RAFT | Thermoplastic elastomer properties with functional central block. |

The versatility of controlled radical polymerization allows pEES to be copolymerized with a wide variety of other vinyl monomers, such as acrylates and methacrylates. A particularly interesting area of research is the copolymerization with monomers containing oligo(ethylene glycol) (OEG) side chains, such as oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA). researchgate.netnih.gov

Synthesizing block or graft copolymers of pEES and OEGMA can lead to advanced functional materials. researchgate.net For example, a diblock copolymer of PpEES and poly(OEGMA) would be amphiphilic and could self-assemble in aqueous solutions. The OEGMA block imparts water solubility and thermoresponsive behavior (exhibiting a Lower Critical Solution Temperature, or LCST), while the PpEES block is hydrophobic. nih.gov After deprotection to poly(4-hydroxystyrene), the resulting copolymer would have enhanced amphiphilicity and potential for forming complex nanostructures like micelles or vesicles, which are of interest for biomedical applications. nih.gov

Block Copolymerization Strategies and Architectures

The living nature of the anionic polymerization of 1-ethenyl-4-(2-ethoxyethoxy)benzene, more commonly referred to in the literature as para-(1-ethoxy ethoxy)styrene (pEES), makes it an excellent candidate for the synthesis of block copolymers with precisely controlled compositions and low polydispersity. acs.orgepa.gov Sequential monomer addition is the primary strategy employed to create these well-defined block copolymer architectures.

This process typically involves the anionic polymerization of pEES to form a living poly(p-ethoxyethoxystyrene) (PpEES) block. This living polymer chain end is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. This method has been successfully used to synthesize a variety of block copolymers. For instance, block copolymers of pEES and 2-vinylpyridine (B74390) (2VP) have been synthesized with varying block ratios. acs.orgepa.gov

Furthermore, the resulting block copolymers can be used as macroinitiators for the polymerization of other monomers. For example, a poly(p-hydroxystyrene)-block-poly(2-vinylpyridine) (PHS-b-P2VP) copolymer, obtained after deprotection of the PpEES block, has been utilized as a macroinitiator for the anionic ring-opening polymerization of ethylene (B1197577) oxide (EO). acs.orgepa.gov This leads to the formation of more complex architectures, such as graft-block copolymers.

The synthesis of these block copolymers enables the combination of the distinct properties of each block. For example, the PHS block provides functionality and polarity, while a polystyrene block would be hydrophobic, and a poly(ethylene oxide) block would impart hydrophilicity. wisc.edunih.gov

Table 1: Examples of Block Copolymers Synthesized from p-Ethoxyethoxystyrene (pEES)

| First Block | Second Block | Resulting Copolymer Architecture | Reference |

|---|---|---|---|

| Poly(p-ethoxyethoxystyrene) | Poly(2-vinylpyridine) | Diblock: PpEES-b-P2VP | acs.orgepa.gov |

| Poly(p-ethoxyethoxystyrene) | Polystyrene | Diblock: PpEES-b-PS | google.com |

| Poly(p-ethoxyethoxystyrene) | Poly(tert-butyl acrylate) | Diblock: PpEES-b-PtBA | google.com |

Post-Polymerization Modifications and Derivatization of this compound Polymers

A significant advantage of using this compound in polymer synthesis is the ability to perform post-polymerization modifications, which dramatically expands the range of accessible polymer structures and functionalities.

The primary post-polymerization modification is the deprotection of the ethoxyethoxy group to reveal the phenolic hydroxyl group, yielding poly(p-hydroxystyrene) (PHS) or its block copolymer analogs. rsc.org This transformation is typically achieved under mild acidic conditions, which is a key advantage of the ethoxyethoxy protecting group over others like tert-butoxy (B1229062) or silyl (B83357) ethers that may require harsher conditions. rsc.orgwisc.edu

The deprotection can be carried out rapidly at room temperature. acs.orgepa.gov For example, dissolving the polymer in a solvent like THF and adding a small amount of a strong acid, such as hydrochloric acid, can lead to complete deprotection within minutes. rsc.org The resulting PHS is then typically purified by precipitation into a non-solvent like deionized water. rsc.org A patent has described a method for the selective deprotection of the 1-ethoxyethoxy group in the presence of other acid-labile groups by using hydrochloric acid in a solvent system containing a high concentration of alcohol. google.com

This straightforward and efficient deprotection strategy makes polymers derived from this compound valuable precursors for creating well-defined PHS-based materials. rsc.org

Table 2: Deprotection Conditions for Poly(p-ethoxyethoxystyrene) (PpEES)

| Polymer | Deprotection Reagent | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| PpEES Homopolymer | Hydrochloric Acid | Tetrahydrofuran (THF) | Room Temperature | 5 minutes | rsc.org |

| PpEES-b-P2VP | Hydrochloric Acid | Not specified | Room Temperature | A few minutes | acs.orgepa.gov |

| p-(1-ethoxyethoxy)styrene containing polymer | Hydrochloric Acid | Alcohol (≥90 wt%) / Water | Not specified | Not specified | google.com |

Further Functionalization of Polymer Backbones

Once the protecting group is removed to yield poly(p-hydroxystyrene), the phenolic hydroxyl groups along the polymer backbone become available for a wide array of further functionalization reactions. This allows for the tailoring of the polymer's properties for specific applications.

One common functionalization is Williamson etherification. For instance, the hydroxyl groups of PHS can be reacted with alkyl or aryl halides in the presence of a base to introduce new side chains. An example is the reaction of PHS with 4-bromobenzyl bromide to yield poly(4-(4-bromophenyloxy)styrene). rsc.org This introduces a different functionality that can influence the polymer's self-assembly behavior. rsc.org

The phenolic hydroxyl group also opens the door to esterification reactions, allowing for the attachment of various carboxylic acid-containing molecules. These post-polymerization functionalization reactions significantly enhance the versatility of polymers derived from this compound, enabling the creation of materials with tailored chemical and physical properties. wisc.edu

Novel Polymer Architectures Derived from this compound

The use of controlled polymerization techniques with this compound allows for the synthesis of complex and novel polymer architectures beyond simple linear block copolymers.

While specific examples of cyclic polymers and miktoarm star polymers directly utilizing this compound are not prevalent in the searched literature, the principles of their synthesis are well-established and applicable. The living nature of the anionic polymerization of this monomer is a key prerequisite for creating such advanced architectures.

Miktoarm star polymers, which consist of chemically different arms joined at a central core, can be synthesized using a "grafting-onto" or "grafting-from" approach. rsc.org For example, a living chain of poly(p-ethoxyethoxystyrene) could be reacted with a multifunctional linking agent, followed by the initiation of polymerization of other monomers from the remaining active sites.

The synthesis of cyclic polymers often involves end-to-end coupling of a linear precursor with reactive end groups. A linear poly(p-ethoxyethoxystyrene) chain with appropriate functionalities at both ends could potentially be cyclized under high dilution conditions.

Graft copolymers featuring a poly(p-hydroxystyrene) backbone or side chains can be synthesized using polymers derived from this compound. One prominent strategy is the "grafting-from" approach.

This has been demonstrated by using a deprotected poly(p-hydroxystyrene)-block-poly(2-vinylpyridine) (PHS-b-P2VP) copolymer as a macroinitiator. acs.orgepa.gov The hydroxyl groups on the PHS block can be used to initiate the ring-opening polymerization of a cyclic monomer, such as ethylene oxide. This results in a graft copolymer where poly(ethylene oxide) chains are grafted onto the PHS block of the initial block copolymer, leading to a complex (PHS-g-PEO)-b-P2VP architecture. acs.orgepa.gov

Another approach is the "grafting-to" method, where pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary functional groups. For example, a poly(p-hydroxystyrene) backbone could be modified to introduce sites for the attachment of other polymer chains. These strategies allow for the creation of densely grafted copolymers with unique solution and solid-state properties. cmu.edu

Spectroscopic and Advanced Analytical Characterization Methodologies for 1 Ethenyl 4 2 Ethoxyethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment.nist.gov

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable tools for confirming the molecular structure of 1-ethenyl-4-(2-ethoxyethoxy)benzene and its derivatives. In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns of the protons provide a complete picture of the molecule's framework. For instance, the vinyl protons typically appear in the range of δ 5.0–6.2 ppm, while aromatic protons are observed between δ 6.5–7.2 ppm. The ethoxyethoxy group would exhibit characteristic signals for the methylene (B1212753) and methyl protons.

| ¹H NMR Chemical Shift Ranges for Key Functional Groups | | :--- | :--- | | Functional Group | Typical Chemical Shift (δ, ppm) | | Ethenyl Protons (CH=CH₂) | 5.0 - 6.2 | | Aromatic Protons | 6.5 - 7.2 | | Methylene Protons (-O-CH₂-CH₂-O-) | 3.5 - 4.5 | | Ethyl Protons (-O-CH₂-CH₃) | 1.2 - 1.4 (CH₃), 3.5 - 3.8 (CH₂) |

| ¹³C NMR Chemical Shift Ranges for Key Functional Groups | | :--- | :--- | | Functional Group | Typical Chemical Shift (δ, ppm) | | Ethenyl Carbons | 110 - 140 | | Aromatic Carbons | 110 - 160 | | Methylene Carbons (-O-CH₂-CH₂-O-) | 60 - 75 | | Ethyl Carbons (-O-CH₂-CH₃) | 15 - 20 (CH₃), 60 - 70 (CH₂) |

Advanced NMR Techniques for Polymer Microstructure Analysis.researchgate.net

For polymers derived from this compound, advanced NMR techniques are employed to investigate their microstructure. Techniques such as 2D NMR (COSY, HSQC, HMBC) can reveal the connectivity between different monomer units, tacticity (the stereochemical arrangement of chiral centers in a polymer), and the presence of any branching or defects in the polymer chain. This level of detail is critical for understanding how the polymer's structure influences its physical and chemical properties.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification.nih.gov

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule. Key characteristic absorption bands would include C-H stretching from the vinyl and aromatic groups, C=C stretching of the aromatic ring and vinyl group, and the prominent C-O-C stretching from the ether linkages in the ethoxyethoxy side chain. nih.gov

| FTIR Characteristic Absorption Bands | | :--- | :--- | | Functional Group | Typical Wavenumber (cm⁻¹) | | C-H (Aromatic and Vinyl) | 3000 - 3100 | | C-H (Aliphatic) | 2850 - 3000 | | C=C (Aromatic) | 1450 - 1600 | | C=C (Vinyl) | 1620 - 1680 | | C-O-C (Ether) | 1050 - 1150 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to analyze the vibrations of the benzene (B151609) ring and the C=C double bond of the ethenyl group. The resulting spectrum provides a unique molecular fingerprint that can be used for identification and to study changes in the molecule's environment or conformation.

Mass Spectrometry Techniques

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, the molecular weight is a key identifier. Related compounds, such as 1-ethenyl-4-(1-ethoxyethoxy)benzene, have a molecular weight of 192.25 g/mol . glpbio.comechemi.com Other similar structures include 1-ethenyl-4-methoxybenzene with a molecular weight of 134.178 g/mol epa.gov and 1-ethynyl-4-methoxybenzene at 132.16 g/mol . nih.gov

Table 1: Molecular Weights of Related Benzene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Ethenyl-4-(1-ethoxyethoxy)benzene | C₁₂H₁₆O₂ | 192.25 glpbio.comechemi.com |

| 1-Ethenyl-4-methoxybenzene | C₉H₁₀O | 134.178 epa.gov |

| 1-Ethynyl-4-methoxybenzene | C₉H₈O | 132.16 nih.gov |

| 1-Ethoxy-4-ethylbenzene | C₁₀H₁₄O | 150.2176 nist.gov |

| 4-Ethenyl-1,2-dimethoxybenzene | C₁₀H₁₂O₂ | 164.2011 nist.gov |

| 1-Ethyl-4-ethynylbenzene | C₁₀H₁₀ | 130.19 nih.gov |

| 1-Ethynyl-4-phenoxybenzene | C₁₄H₁₀O | 194.23 sigmaaldrich.com |

| 1-Ethenyl-4-[2-(4-ethenylphenyl)ethynyl]benzene | C₁₈H₁₄ | 230.3 guidechem.com |

| 1-Ethynyl-4-(pentyloxy)benzene | C₁₃H₁₆O | 188.26 nih.gov |

| 1-Ethynyl-4-methoxy-2-methylbenzene | C₁₀H₁₀O | 146.19 sigmaaldrich.com |

| 1-Ethynyl-4-(trifluoromethoxy)benzene | C₉H₅F₃O | 186.13 |

In mass spectrometry, the fragmentation pattern provides a fingerprint of the molecule's structure. For instance, in the GC-MS analysis of 1-ethynyl-4-methoxybenzene, the top peak in the mass spectrum is observed at an m/z of 132, corresponding to the molecular ion. nih.gov The fragmentation of these molecules often involves the cleavage of ether linkages and the loss of the ethoxy or ethoxyethoxy groups.

Ultraviolet/Visible (UV/Vis) Spectroscopy

Electronic Transitions and Conjugation Analysis

UV/Vis spectroscopy is a valuable tool for analyzing the electronic structure of conjugated systems. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher one. youtube.com In molecules like this compound, the vinyl group conjugated with the benzene ring gives rise to characteristic electronic transitions.

The electronic spectrum of styrene (B11656), a parent compound, has been extensively studied and shows that the conjugation between the benzene ring and the ethylene (B1197577) unit leads to specific excited states. qcri.or.jp The presence of substituents on the benzene ring, such as the ethoxyethoxy group, can influence the energy of these transitions. For example, the maximum absorption wavelength (λmax) for 1-ethynyl-4-(phenylethynyl)benzene (B1365802) is 318 nm in benzene. tcichemicals.com

The types of electronic transitions commonly observed in organic molecules include π to π* and n to π* transitions. youtube.com The π to π* transitions are typically strong and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital in conjugated systems. The n to π* transitions are generally weaker and involve the excitation of a non-bonding electron (from the oxygen atoms in the ethoxyethoxy group) to a π* antibonding orbital. The study of these transitions provides insight into the extent of conjugation and the electronic effects of substituents. qcri.or.jpyoutube.com

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound.

For similar compounds, such as 1-ethenyl-4-methoxy-benzene, reverse-phase (RP) HPLC methods have been developed. sielc.com These methods often use a C18 column and a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The UV detector is commonly employed for styrenic compounds due to their strong UV absorbance. waters.com HPLC can effectively separate the main compound from its impurities, allowing for accurate purity determination. In the analysis of benzene in bulk samples, HPLC with a UV detector can lower the detection limit significantly by avoiding interferences from aliphatic compounds. dnacih.com

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile and thermally stable compounds. researchgate.net It is well-suited for the analysis of this compound and related volatile components. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. researchgate.net

GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.gov The retention time in GC provides information about the volatility and polarity of the compound, while the mass spectrum confirms its identity. For instance, GC has been used to analyze the degradation products of alkylbenzenes and to identify organic pollutants. nist.gov The analysis of volatile compounds in various samples, including herbal medicines and biomass, demonstrates the broad applicability of GC. researchgate.netnih.gov

Table 2: GC Analysis Parameters for Volatile Compounds

| Parameter | Description | Reference |

| Technique | Gas Chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). | researchgate.netresearchgate.net |

| Column Type | Typically a capillary column with a non-polar or medium-polarity stationary phase (e.g., OV-1, SE-30). | nist.gov |

| Carrier Gas | Inert gas such as helium or nitrogen. | researchgate.net |

| Injector | Split/splitless injector to handle a wide range of sample concentrations. | |

| Detector | Flame Ionization Detector (FID) for general hydrocarbon analysis or Mass Spectrometer (MS) for identification. | researchgate.netresearchgate.net |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgshimadzu.com Since this compound is a monomer that can be polymerized, GPC is crucial for characterizing the resulting polymers.

GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger polymer molecules elute from the column faster than smaller ones. By calibrating the GPC system with polymer standards of known molecular weights (e.g., polystyrene standards), the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of an unknown polymer sample can be determined. wikipedia.orglcms.cz The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz GPC is widely used for quality control in polymer production and for studying the effects of processing conditions on polymer properties. youtube.comyoutube.com

Table 3: Key Parameters in GPC Analysis of Polymers

| Parameter | Description | Reference |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | lcms.cz |

| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight molecules. | lcms.cz |

| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. | lcms.cz |

| Calibration | A calibration curve is generated using polymer standards of narrow molecular weight distribution. | wikipedia.org |

| Detectors | Refractive Index (RI) detectors are common, while UV detectors are excellent for styrenic polymers. | waters.comlcms.cz |

Theoretical and Computational Chemistry Investigations of 1 Ethenyl 4 2 Ethoxyethoxy Benzene Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric properties of a molecule. For a substituted benzene (B151609) derivative like 1-ethenyl-4-(2-ethoxyethoxy)benzene, these calculations can reveal how the vinyl and ethoxyethoxy groups modulate the characteristics of the aromatic ring.

The electronic structure of a molecule governs its reactivity. Substituents on a benzene ring can either donate or withdraw electron density, which in turn activates or deactivates the ring towards chemical reactions, particularly electrophilic aromatic substitution. The ethoxyethoxy group attached to the benzene ring is an electron-donating group. The oxygen atom directly bonded to the ring has lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance effect. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

The vinyl group, by contrast, has a more complex influence but is generally considered to be a weakly activating group. Computational methods like Density Functional Theory (DFT) can be used to quantify these effects by calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and atomic charges. A higher HOMO energy indicates a greater propensity to donate electrons, which is characteristic of an activated aromatic ring. The calculations would predict a significant increase in electron density at the ortho and para positions relative to the electron-donating ethoxyethoxy group.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates increased nucleophilicity and reactivity towards electrophiles. |

| LUMO Energy | Relatively Low | Suggests susceptibility to attack by strong nucleophiles under certain conditions. |

| Mulliken Charges | Negative charge accumulation on carbons ortho to the ethoxyethoxy group. | Predicts the sites of electrophilic aromatic substitution. |

| Electrostatic Potential | Region of high negative potential above the aromatic ring and near the ether oxygens. | Highlights areas prone to interaction with electrophiles and positive ions. |

This table is based on established principles of physical organic chemistry as specific computational results for this molecule are not publicly available.

The this compound molecule possesses significant conformational flexibility due to several single bonds within the ethoxyethoxy substituent. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the bonds and calculating the potential energy of each resulting structure.

Table 2: Key Rotatable Bonds for Conformational Analysis

| Bond | Description | Expected Influence on Geometry |

|---|---|---|

| C(aryl)-O(ether) | Connects the benzene ring to the ethoxyethoxy side chain. | Rotation affects the orientation of the entire side chain relative to the ring. |

| O(ether)-CH₂ | First bond within the ethoxyethoxy chain. | Governs the initial direction and extension of the side chain. |

| CH₂-O(ether) | Second ether linkage in the side chain. | Introduces a "kink" or turn, contributing to the chain's flexibility. |

| O(ether)-CH₂ | Third bond within the ethoxyethoxy chain. | Further extends the flexible tail of the substituent. |

This table identifies the primary dihedral angles that would be investigated in a standard conformational analysis study.

Molecular Dynamics Simulations

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This is particularly valuable for investigating the properties of polymers.

Polymerization of the vinyl group of this compound would result in poly[this compound], a polymer with long, flexible, and polar side chains. MD simulations can model the movement and interactions of these polymer chains in a condensed phase (either amorphous solid or liquid).

Structure-Reactivity Correlations

This area connects the structural and electronic features of the molecule, as determined by computational methods, to its observed chemical reactivity.

Vinyl Group Reactivity in Diverse Chemical Environments

The reactivity of the vinyl group in this compound is a focal point of theoretical and computational chemistry investigations. This terminal alkene functionality is susceptible to a variety of chemical transformations, the nature and rate of which are significantly influenced by the electronic and steric characteristics of the substituted benzene ring. The para-substituted (2-ethoxyethoxy) group, being electron-donating, plays a crucial role in modulating the reactivity of the vinyl moiety.

The electron-donating nature of the alkoxy substituent increases the electron density of the π-system of the styrene (B11656) core, including the vinyl group. This has a profound effect on its susceptibility to electrophilic attack and its behavior in polymerization reactions. Computational studies on analogous 4-alkoxystyrenes provide valuable insights into these electronic effects.

Electrophilic Addition Reactions

The vinyl group of this compound readily undergoes electrophilic addition reactions. The addition of an electrophile to the double bond is generally regioselective, following Markovnikov's rule. researchgate.netresearchgate.net This principle dictates that the electrophile (typically a proton) will add to the less substituted carbon of the double bond (the terminal CH2 group), leading to the formation of a more stable benzylic carbocation intermediate. The presence of the electron-donating (2-ethoxyethoxy) group at the para position further stabilizes this carbocation through resonance, thereby accelerating the rate of electrophilic addition compared to unsubstituted styrene.

Theoretical studies on the electrophilic addition of hydrogen halides to substituted styrenes support this observation. cmu.edu The reaction proceeds through a π-complex intermediate, followed by the formation of the carbocation. The energy barrier for this process is lowered by electron-donating substituents.

Radical Polymerization

Kinetic studies on the atom transfer radical polymerization (ATRP) of a series of para-substituted styrenes have been correlated using the Hammett equation. nih.gov This equation provides a quantitative measure of the effect of substituents on the reaction rate. For the radical polymerization of substituted styrenes, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups accelerate the reaction. nih.gov Conversely, electron-donating groups, such as the methoxy (B1213986) group (a proxy for the 2-ethoxyethoxy group), tend to decrease the polymerization rate relative to unsubstituted styrene.

The following interactive data table presents Hammett substituent constants (σ) and relative reactivity data for the radical polymerization of various para-substituted styrenes, which helps to contextualize the expected reactivity of this compound. The data is based on studies of related monomers.

| Substituent (para-) | Hammett Constant (σ) | Relative Monomer Reactivity (1/r1 vs Styrene Radical) | Relative Propagation Rate Constant (kp•/kpH•) |

| Methoxy (OMe) | -0.27 | 1.16 | 0.86 |

| Methyl (Me) | -0.17 | 0.83 | 1.20 |

| Hydrogen (H) | 0 | 1.00 | 1.00 |

| Chloro (Cl) | 0.23 | 0.55 | 1.25 |

| Bromo (Br) | 0.23 | 0.58 | 1.30 |

| Cyano (CN) | 0.66 | 0.38 | 1.80 |

This table is generated based on data from studies on substituted styrenes and serves to illustrate the general reactivity trends.

Oxidation Reactions

The vinyl group is also susceptible to oxidation. Theoretical studies on the oxidation of styrene derivatives indicate that the reaction can proceed via various pathways, leading to the formation of epoxides, aldehydes, or other oxygenated products. The electron-rich nature of the vinyl group in this compound makes it particularly amenable to oxidation by reagents such as peroxy acids, leading to the corresponding styrene oxide derivative.

Cycloaddition Reactions

Computational studies have also explored the participation of substituted styrenes in cycloaddition reactions. The electronic nature of the substituent on the benzene ring can influence the energy of the frontier molecular orbitals, thereby affecting the rate and selectivity of these reactions. The electron-donating (2-ethoxyethoxy) group would be expected to raise the energy of the highest occupied molecular orbital (HOMO), which could enhance its reactivity in cycloadditions with electron-deficient dienophiles.

Advanced Materials Applications and Performance of 1 Ethenyl 4 2 Ethoxyethoxy Benzene Derivatives

Photoresist Technologies Based on 1-Ethenyl-4-(1-ethoxyethoxy)benzene Polymers

Polymers derived from 1-ethenyl-4-(1-ethoxyethoxy)benzene are valuable in the field of microlithography, particularly in the formulation of chemically amplified (CA) photoresists. The ethoxyethoxy group serves as an acid-labile protecting group for the phenolic hydroxyl group of poly(4-hydroxystyrene) (PHS).

Design and Synthesis of Chemically Amplified Positive Photoresist Compositions

The fundamental principle behind using poly(4-(1-ethoxyethoxy)styrene) in positive-tone photoresists is the change in solubility of the polymer upon exposure to radiation. The polymer itself is insoluble in an aqueous alkaline developer. However, when a photoresist film containing this polymer and a photoacid generator (PAG) is exposed to deep ultraviolet (DUV) radiation, the PAG decomposes and releases a strong acid.

During a subsequent post-exposure bake (PEB) step, the generated acid catalyzes the cleavage of the 1-ethoxyethoxy acetal (B89532) protecting group, converting the polymer to the alkali-soluble poly(4-hydroxystyrene). datapdf.comrsc.org This chemical transformation renders the exposed regions of the photoresist soluble in the developer, allowing for the creation of a positive-tone pattern.

The synthesis of these photoresist compositions involves several key components:

Polymer Resin: Copolymers of 4-(1-ethoxyethoxy)styrene with other monomers, such as hydroxystyrene (B8347415) or styrene (B11656), are often used to fine-tune properties like dissolution rate, thermal stability, and etch resistance. google.com The ratio of the protected monomer to other monomers is a critical parameter in the design of the photoresist.

Photoacid Generator (PAG): A compound that generates a strong acid upon exposure to radiation. google.comjustia.com The choice of PAG affects the photosensitivity of the resist.

Solvent: A suitable solvent, such as propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA), is required to dissolve all components and allow for the spin-coating of a uniform thin film onto a substrate. google.com

Additives: Quenchers (bases) may be added to control acid diffusion and improve resolution. Surfactants can also be included to enhance coating quality.

A typical synthesis route for the monomer, 4-(1-ethoxyethoxy)styrene, involves the reaction of p-hydroxystyrene with ethyl vinyl ether in the presence of a mild acid catalyst. chemicalbook.comchemicalbook.com The resulting monomer can then be polymerized, often through living anionic polymerization, to produce polymers with controlled molecular weights and narrow polydispersity, which are desirable for high-performance photoresists. rsc.org

Table 1: Components of a Typical Chemically Amplified Photoresist based on Poly(4-(1-ethoxyethoxy)styrene)

| Component | Function | Example Material |

| Polymer Resin | Forms the patterned film; solubility changes upon exposure | Poly(4-(1-ethoxyethoxy)styrene-co-hydroxystyrene) |

| Photoacid Generator (PAG) | Generates acid upon irradiation | Triphenylsulfonium triflate |

| Solvent | Dissolves components for spin-coating | Propylene Glycol Methyl Ether Acetate (PGMEA) |

| Quencher (Base) | Controls acid diffusion, improves resolution | Tri-n-octylamine |

| Surfactant | Improves coating uniformity | Fluorinated surfactants |

Lithographic Performance and Patterning Processes

The lithographic performance of photoresists based on poly(4-(1-ethoxyethoxy)styrene) is evaluated based on several key metrics, including sensitivity, contrast, and resolution. The acetal protecting group is known for its facile cleavage under acidic conditions, which contributes to high sensitivity. rsc.org

The patterning process using these positive photoresists involves the following steps:

Coating: The photoresist formulation is spin-coated onto a substrate, typically a silicon wafer, to form a thin, uniform film.

Soft Bake: The coated wafer is baked to remove the solvent from the photoresist film.

Exposure: The photoresist is exposed to a specific pattern of radiation (e.g., 248 nm DUV light) through a photomask. In the exposed regions, the PAG generates acid.

Post-Exposure Bake (PEB): The wafer is heated, which accelerates the acid-catalyzed deprotection reaction, converting the insoluble poly(4-(1-ethoxyethoxy)styrene) to the soluble poly(4-hydroxystyrene).

Development: The wafer is treated with an aqueous alkaline developer (e.g., tetramethylammonium (B1211777) hydroxide (B78521) solution), which dissolves the exposed regions of the photoresist.

Hard Bake: A final bake may be performed to improve the thermal and mechanical stability of the patterned resist.

The use of 4-(1-ethoxyethoxy)styrene has been shown to contribute to good line edge roughness in semiconductor manufacturing. chemicalbook.comchemicalbook.com The performance of these photoresists can be optimized by adjusting the polymer's molecular weight, the level of protection, and the formulation of the resist composition. google.com

Coatings and Adhesives Development Incorporating 1-Ethenyl-4-(1-ethoxyethoxy)benzene Polymers

While specific data on coatings and adhesives formulated with poly(1-ethenyl-4-(2-ethoxyethoxy)benzene) is scarce, the properties of related vinyl ether and styrenic polymers provide insights into their potential applications. The presence of the ethoxyethoxy group can influence adhesion, surface properties, and curing mechanisms.

Polymer Formulations for Enhanced Adhesion and Surface Properties

Styrene-based copolymers are known for their excellent cohesive strength, good moisture resistance, and the ability to adhere to a variety of substrates. specialchem.com The incorporation of an ethoxyethoxy side group introduces polarity and flexibility, which can enhance adhesion to different surfaces. The ether linkages can participate in hydrogen bonding with substrates that have hydroxyl or other polar groups on their surface.

In adhesive formulations, polymers based on vinyl ethers can be used as a base for pressure-sensitive adhesives. chemicalbook.com Formulations can be tailored by blending the polymer with tackifiers, plasticizers, and other additives to achieve the desired balance of tack, peel strength, and shear resistance. For coatings, the polymer can contribute to film formation, and the ethoxyethoxy side chains may act as internal plasticizers, improving the flexibility of the coating.

Table 2: Potential Components in a Coating Formulation with Poly(1-ethenyl-4-(1-ethoxyethoxy)benzene)

| Component | Function |

| Binder | Poly(1-ethenyl-4-(1-ethoxyethoxy)benzene) |

| Solvent | Toluene, Xylene, or other organic solvents |

| Pigment | Provides color and opacity |

| Filler | Modifies mechanical properties and reduces cost |

| Adhesion Promoter | Improves bonding to the substrate |

| Curing Agent | Initiates crosslinking |

Curing Mechanisms and Crosslinking Architectures

Polymers with vinyl ether groups can be cured through several mechanisms, most notably cationic and free-radical polymerization. radtech.orgastm.org In the presence of a suitable photoinitiator, UV radiation can be used to initiate the crosslinking of the polymer chains, forming a durable, three-dimensional network. This UV curing process is advantageous due to its high speed and low energy consumption. researchgate.net

The vinyl group of the styrene monomer can also participate in free-radical polymerization. Formulations can be designed to be thermally cured or cured through radiation. The choice of curing mechanism and the specific crosslinking agents used will determine the final properties of the coating or adhesive, such as its hardness, chemical resistance, and thermal stability. For example, copolymerization with multifunctional acrylates or other vinyl monomers can be employed to create a crosslinked network. radtech.org

Novel Polymer Electrolytes Featuring Ethoxyethoxy-Functionalized Polymers

The ethoxyethoxy side chains in poly(this compound) are structurally similar to segments of poly(ethylene oxide) (PEO), a well-known polymer used in solid polymer electrolytes for lithium-ion batteries. acs.orgosti.gov The ether oxygens in the side chains have the potential to coordinate with lithium ions and facilitate their transport, making these polymers interesting candidates for solid-state battery applications.

The design of these polymer electrolytes involves dissolving a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), into the polymer matrix. The polymer then acts as a solid solvent for the salt, and ion conduction occurs through the polymer. The ionic conductivity is highly dependent on the segmental motion of the polymer chains.

Research on similar systems, such as styrene-based block copolymers with PEO side chains, has shown that the architecture of the polymer plays a crucial role in its performance as an electrolyte. acs.orghgxx.org By creating microphase-separated structures, it is possible to have a mechanically stable, non-conductive domain (the polystyrene backbone) and a conductive domain (the ethoxyethoxy-rich side chains). This can help to suppress the growth of lithium dendrites, a major failure mechanism in lithium-metal batteries.

The ionic conductivity of such a polymer electrolyte would be influenced by:

Length of the Ethoxyethoxy Side Chain: Longer side chains may provide more coordination sites for lithium ions but could also lead to crystallization, which would hinder ion transport.

Concentration of the Lithium Salt: The ionic conductivity typically increases with salt concentration up to a certain point, after which ion pairing and increased viscosity can lead to a decrease in conductivity.

Temperature: As with most polymer electrolytes, the ionic conductivity increases with temperature due to enhanced polymer segmental motion.

Table 3: Factors Influencing Ionic Conductivity in Ethoxyethoxy-Functionalized Polymer Electrolytes

| Factor | Effect on Ionic Conductivity | Rationale |

| Increased Temperature | Increases | Enhances polymer segmental motion, facilitating ion transport. |

| Side Chain Crystallinity | Decreases | Crystalline domains restrict polymer motion and ion movement. |

| High Salt Concentration | Can Decrease | Leads to ion aggregation and increased viscosity, impeding ion mobility. |

| Glass Transition Temperature (Tg) | Lower Tg is better | A lower Tg indicates greater chain flexibility at a given temperature. |

Incorporation into Ion-Conducting Polymer Matrices for Electrochemical Devices

The primary application for polymers derived from this compound is in the formulation of solid polymer electrolytes (SPEs). These materials are designed to replace the flammable liquid electrolytes currently used in commercial lithium-ion batteries, thereby enhancing safety. The fundamental design involves a polymer matrix capable of dissolving lithium salts and facilitating ion transport.

Research has focused on creating block copolymers that combine a mechanically robust block, such as polystyrene (PSt), with an ion-conducting block containing ether linkages. While direct polymerization of this compound for this purpose is a target, closely related structures have been synthesized and studied to demonstrate the principle. For instance, polystyrene-polyether (PSt-PE) diblock copolymers have been developed where the polyether block consists of a random copolymer of ethylene (B1197577) oxide (EO) and 2-(2-methoxyethoxy) ethyl glycidyl (B131873) ether (MEEGE). epa.gov The MEEGE side chain is structurally analogous to the ethoxyethoxy group, providing insight into the potential performance of poly(this compound).

In these systems, the polystyrene block provides mechanical integrity, forming hard domains that give the electrolyte its solid-state properties. epa.gov The polyether block, with its flexible ethoxyethoxy-like side chains, forms a soft, amorphous domain that dissolves lithium salts (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI) and provides the pathways for lithium-ion conduction. epa.gov The introduction of these branched ether side chains is a key strategy to reduce the crystallinity often found in linear poly(ethylene oxide) (PEO), which is known to hinder ion transport at ambient temperatures. epa.govresearchgate.net

The performance of these electrolytes is highly dependent on the composition, specifically the ratio of the ion-conducting ether units to the structural polystyrene block. Studies on analogous systems have yielded promising ionic conductivity values, a key metric for electrolyte performance. For example, a polystyrene-polyether block copolymer with a high fraction of the MEEGE-containing polyether block demonstrated significant ionic conductivity, nearing the performance of the pure polyether electrolyte while retaining superior mechanical properties. epa.gov Other research into functionalized polystyrene-based electrolytes has reported room temperature ionic conductivities in the range of 10⁻⁴ to 10⁻³ S/cm, establishing a performance benchmark for this class of materials. mdpi.commdpi.com

Interactive Table: Ionic Conductivity of Polystyrene-Polyether (PSt-PE) Block Copolymer Electrolytes

This table presents the ionic conductivity of solid polymer electrolytes based on polystyrene-polyether block copolymers containing 2-(2-methoxyethoxy) ethyl glycidyl ether (MEEGE), a structural analog to the ethoxyethoxy group. The data highlights the material's performance at different temperatures.

| Material | Polyether Weight Fraction (f(PE)) | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

| PSE0.86 / LiTFSA | 0.65 | 30 | 3.3 x 10⁻⁵ |

| PSE0.86 / LiTFSA | 0.65 | 60 | 1.1 x 10⁻⁴ |

| PE0.85 / LiTFSA (Homopolymer) | 1.00 | 30 | 9.8 x 10⁻⁵ |

| PE0.85 / LiTFSA (Homopolymer) | 1.00 | 60 | 4.0 x 10⁻⁴ |

| Data sourced from Kokubo, H. et al. (2019). epa.gov |

Mechanisms of Ion Transport in Ethoxyethoxy-Functionalized Polymer Systems

The mechanism of ion transport in polymer electrolytes functionalized with ethoxyethoxy side chains is closely linked to the principles governing conduction in poly(ethylene oxide) (PEO) and other polyether-based systems. The process is fundamentally different from ion movement in liquid electrolytes and relies on the unique properties of the polymer host.

Role of Ether Oxygens and Segmental Motion: The key to ion transport lies in the ability of the lone pairs of electrons on the ether oxygen atoms in the ethoxyethoxy side chains to coordinate with lithium cations (Li⁺). bohrium.comresearchgate.net This coordination creates transient solvation sites for the Li⁺ ions within the polymer matrix. However, for the ions to be mobile, they cannot remain permanently bound to any single site. Ion transport is therefore a dynamic process facilitated by the local segmental motion of the flexible polyether chains. nih.gov As the polymer chains move and rearrange, the Li⁺ ions hop from one coordination site (a group of ether oxygens) to the next. nih.govresearchgate.net The high flexibility of the ethoxyethoxy side chains ensures that this segmental motion is rapid, which is crucial for achieving high ionic conductivity. epa.gov

Vehicular vs. Hopping Mechanisms: Two primary mechanisms are considered for ion transport in such systems: vehicular motion and hopping motion. researchgate.net

Vehicular Motion: This involves the movement of the cation along with its coordinating polymer segments or solvent molecules. This mechanism is more prevalent in systems with lower molecular weight polymers or in gel polymer electrolytes containing plasticizers. researchgate.net

Hopping Motion: This mechanism involves the ion jumping between adjacent coordination sites along and between polymer chains. This is considered the dominant mechanism in high molecular weight solid polymer electrolytes. The dynamic breaking and forming of coordinative bonds between the Li⁺ ion and the ether oxygens is the rate-limiting step. researchgate.net

In ethoxyethoxy-functionalized polymer systems, the transport is believed to occur primarily through a hopping mechanism facilitated by the segmental dynamics of the side chains. Studies on analogous polyphosphazene polymers with methoxyethoxyethoxy side chains (MEEP) show that ion transport occurs through the liquid-like domains created by these side chains. bohrium.com The process involves a dynamic equilibrium where ions dissociate from one group of ether oxygens and reassociate with another as the chains move. bohrium.com

Benefits of the Ethoxyethoxy Side Chain: The specific structure of the ethoxyethoxy side chain offers distinct advantages. Attaching these short, flexible ether chains to a rigid backbone like polystyrene effectively disrupts the close packing of the main polymer chains. This serves two purposes:

Suppression of Crystallinity: Linear PEO has a strong tendency to crystallize, which creates ordered domains where chain motion is restricted, severely impeding ion transport. The bulky and irregular nature of the ethoxyethoxy-functionalized styrene units prevents this crystallization, maintaining a larger amorphous phase that is essential for ion conduction. epa.govresearchgate.net

Increased Free Volume and Plasticization: The side chains act as internal plasticizers, increasing the free volume within the polymer matrix and lowering the glass transition temperature (Tg). epa.govnih.gov A lower Tg is indicative of greater chain mobility at a given temperature, which generally correlates with higher ionic conductivity. nih.gov

By combining a mechanically stable polystyrene framework with ionically conductive and plasticizing ethoxyethoxy side chains, these derivative polymers represent a sophisticated approach to designing high-performance solid electrolytes for safer, next-generation electrochemical devices.

Future Research Directions and Emerging Trends for 1 Ethenyl 4 2 Ethoxyethoxy Benzene

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes, and the synthesis of 1-ethenyl-4-(2-ethoxyethoxy)benzene is a prime candidate for the application of green chemistry principles. Future research in this area will likely focus on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.